5-Hexyl-5'-vinyl-2,2'-bithiophene
Overview
Description
5-Hexyl-5’-vinyl-2,2’-bithiophene is a compound with the molecular formula C16H20S2 and a molecular weight of 276.46 g/mol . It is a derivative of bithiophene, which is a sulfur-containing heterocyclic compound. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-5’-vinyl-2,2’-bithiophene typically involves the coupling of 5-hexyl-2,2’-bithiophene with a vinyl group. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple an organotin compound with a halide . The reaction conditions usually include a solvent such as toluene and a base like triethylamine, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 5-Hexyl-5’-vinyl-2,2’-bithiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-5’-vinyl-2,2’-bithiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings .
Scientific Research Applications
5-Hexyl-5’-vinyl-2,2’-bithiophene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Hexyl-5’-vinyl-2,2’-bithiophene involves its interaction with molecular targets and pathways in the systems where it is applied. In electronic devices, the compound’s conjugated structure allows for efficient charge transport, making it an excellent material for use in semiconductors. In biomedical applications, its interaction with biological molecules can be tailored for specific functions such as targeted drug delivery.
Comparison with Similar Compounds
Similar Compounds
5-Hexyl-2,2’-bithiophene: Lacks the vinyl group, which affects its electronic properties.
5-Hexyl-5’-bromo-2,2’-bithiophene: Contains a bromine atom instead of a vinyl group, leading to different reactivity and applications.
Uniqueness
5-Hexyl-5’-vinyl-2,2’-bithiophene is unique due to the presence of both hexyl and vinyl groups, which enhance its solubility and electronic properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
Properties
IUPAC Name |
2-ethenyl-5-(5-hexylthiophen-2-yl)thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20S2/c1-3-5-6-7-8-14-10-12-16(18-14)15-11-9-13(4-2)17-15/h4,9-12H,2-3,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVVIGBHOWMXHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856359 | |
Record name | 5-Ethenyl-5'-hexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942435-50-9 | |
Record name | 5-Ethenyl-5'-hexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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